Methyl 3-hydroxy-2-nitrobenzoate
Overview
Description
Methyl 3-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3). This compound is known for its yellow crystalline powder form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-nitrobenzoate can be synthesized through the nitration of methyl salicylateThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, and it can also participate in esterification reactions to form different esters
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst
Major Products:
Reduction: Methyl 3-amino-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 3-hydroxy-2-nitrobenzoic acid
Scientific Research Applications
Methyl 3-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but with different positioning of functional groups.
Methyl 4-hydroxy-3-nitrobenzoate: Another isomer with the hydroxyl and nitro groups in different positions.
Methyl 3-hydroxy-4-nitrobenzoate: Similar but with the nitro group at the para position relative to the hydroxyl group
Uniqueness: Methyl 3-hydroxy-2-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups in close proximity allows for unique interactions and reactions that are not observed in its isomers .
Properties
IUPAC Name |
methyl 3-hydroxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCNMPYMCKHBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546028 | |
Record name | Methyl 3-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-77-8 | |
Record name | Methyl 3-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxy-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.